Sodium 6-methylpyrimidin-4-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-methylpyrimidin-4-olate is a chemical compound with the molecular formula C5H7N2NaO It is a sodium salt derivative of 6-methylpyrimidin-4-ol, a heterocyclic aromatic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylpyrimidin-4-olate typically involves the reaction of 6-methylpyrimidin-4-ol with a sodium base. One common method is to dissolve 6-methylpyrimidin-4-ol in an aqueous solution and then add sodium hydroxide to the mixture. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where 6-methylpyrimidin-4-ol and sodium hydroxide are continuously fed into the system, and the product is continuously extracted. This method ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-methylpyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methylpyrimidin-4-one.
Reduction: It can be reduced to form 6-methylpyrimidin-4-ol.
Substitution: The sodium ion can be substituted with other cations, such as potassium or lithium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The substitution reactions typically occur in aqueous solutions at room temperature.
Major Products:
Oxidation: 6-methylpyrimidin-4-one.
Reduction: 6-methylpyrimidin-4-ol.
Substitution: Potassium 6-methylpyrimidin-4-olate or lithium 6-methylpyrimidin-4-olate.
Wissenschaftliche Forschungsanwendungen
Sodium 6-methylpyrimidin-4-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of sodium 6-methylpyrimidin-4-olate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
6-methylpyrimidin-4-ol: The parent compound, which lacks the sodium ion.
6-methylpyrimidin-4-one: An oxidized form of the compound.
Potassium 6-methylpyrimidin-4-olate: A similar compound where the sodium ion is replaced with potassium.
Uniqueness: Sodium 6-methylpyrimidin-4-olate is unique due to its specific sodium ion, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C5H5N2NaO |
---|---|
Molekulargewicht |
132.10 g/mol |
IUPAC-Name |
sodium;6-methylpyrimidin-4-olate |
InChI |
InChI=1S/C5H6N2O.Na/c1-4-2-5(8)7-3-6-4;/h2-3H,1H3,(H,6,7,8);/q;+1/p-1 |
InChI-Schlüssel |
ZPQHUPFYTBSAKK-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=NC=N1)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.